molecular formula C14H20N2O2 B1599569 Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate CAS No. 658689-29-3

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Cat. No.: B1599569
CAS No.: 658689-29-3
M. Wt: 248.32 g/mol
InChI Key: XXFWNVBCLRIKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic name methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate follows IUPAC rules for polyfunctional compounds. The parent structure is benzoic acid, substituted at the third position of the benzene ring by a [(4-methylpiperazin-1-yl)methyl] group. The carboxylic acid moiety is esterified with a methyl group, yielding the final name. The numbering prioritizes the ester functional group (-oate suffix), with the piperazine substituent described as a branched alkylamine chain. The piperazine ring is explicitly labeled as 4-methyl to specify the position of the methyl group on the nitrogen atom.

This nomenclature distinguishes it from positional isomers, such as the 4-substituted derivative (methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate), which has the same molecular formula but differs in substitution patterns.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₂₀N₂O₂ was confirmed via high-resolution mass spectrometry and elemental analysis. The formula comprises:

  • A benzoate core (C₇H₅O₂)
  • A methylpiperazinemethyl substituent (C₇H₁₅N₂)
  • A methyl ester group (CH₃)

The molecular weight is 248.32 g/mol , calculated as follows:
$$
\text{MW} = (12.01 \times 14) + (1.01 \times 20) + (14.01 \times 2) + (16.00 \times 2) = 248.32 \, \text{g/mol}
$$
This matches experimental data from PubChem and commercial suppliers. The 3-substituted isomer shares the same molecular weight as its 4-substituted counterpart but exhibits distinct physicochemical behaviors due to steric and electronic differences.

Crystallographic Data and Conformational Studies

While single-crystal X-ray diffraction data for the pure compound are limited, its structural features are inferred from related complexes. In the Protein Data Bank entry 5CUB , the compound acts as a ligand bound to the BAZ2B bromodomain, adopting a conformation where the piperazine ring extends away from the benzoate plane. Key observations include:

Parameter Value/Description Source
Bond lengths (C-N) 1.45–1.49 Å (piperazine ring)
Torsional angles 120–130° (between benzene and piperazine)
Packing efficiency Stabilized by van der Waals interactions

The methylpiperazine group exhibits chair conformation, with the methyl group in an equatorial position to minimize steric strain. Comparative studies of similar esters suggest that the 3-substitution pattern reduces symmetry, potentially limiting crystalline packing efficiency compared to 4-substituted analogs.

Comparative Analysis of Positional Isomers (3- vs. 4-Substituted Derivatives)

The 3- and 4-substituted isomers differ in reactivity, solubility, and biological activity. Key contrasts are summarized below:

Property 3-Substituted Isomer 4-Substituted Isomer Source
Synthetic yield 60–70% (due to steric hindrance) 80–90% (favorable transition states)
LogP 2.1 (higher lipophilicity) 1.8
Melting point 98–102°C 110–115°C
Protein binding Moderate affinity (BAZ2B: Kd = 5 μM) Higher affinity (Kd = 2 μM)

The 3-isomer’s meta-substitution creates a bent molecular geometry, reducing its ability to align with planar binding pockets in proteins. In contrast, the 4-isomer’s para-substitution allows for linear conformations, enhancing interactions with enzymatic active sites. Synthetically, the 4-isomer is more accessible due to fewer side reactions during alkylation of the piperazine ring.

Properties

IUPAC Name

methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)11-12-4-3-5-13(10-12)14(17)18-2/h3-5,10H,6-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFWNVBCLRIKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428758
Record name Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658689-29-3
Record name Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Route via Chloromethyl Intermediate

  • Starting Material: Methyl 3-(chloromethyl)benzoate or methyl 3-formylbenzoate
  • Step 1: Preparation of methyl 3-(chloromethyl)benzoate from methyl 3-formylbenzoate by chlorination or other halogenation methods.
  • Step 2: Nucleophilic substitution reaction between methyl 3-(chloromethyl)benzoate and 4-methylpiperazine under controlled conditions (e.g., in chloroform or ethanol/water solvent mixtures) to yield the target compound.
  • Reaction Conditions: Heating is often applied to facilitate substitution; solvents such as ethanol/water mixtures or chloroform are used.
  • Advantages: Straightforward reaction with moderate to good yields.

Reductive Amination Route

  • Starting Material: Methyl 3-formylbenzoate
  • Step 1: Reaction of methyl 3-formylbenzoate with 4-methylpiperazine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) and acetic acid.
  • Step 2: The reductive amination proceeds at room temperature, leading to the formation of the desired methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate with high yields (80–95%).
  • Advantages: High selectivity and yield, mild reaction conditions, and fewer side products.

Green Synthesis and Environmental Considerations

A patented green synthesis process focuses on the preparation of related intermediates such as 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, which can be further esterified to the methyl ester form:

  • Solvent System: Mixed ethanol and water solvents to reduce environmental impact.
  • Reaction: Heating p-cyanobenzyl chloride with methylpiperazine, followed by hydrolysis and acidification steps.
  • Benefits: The method avoids toxic gas emissions, uses inexpensive and readily available raw materials, and achieves high purity and yield.
  • Post-Reaction Treatment: Simple filtration and drying steps enhance operational efficiency.

Comparative Yield Data and Optimization

A study focusing on related benzamide derivatives, including methyl esters, reports yields and purification methods for intermediates and final compounds obtained via reductive amination and amidation:

Compound No. Preparation Method Yield (%) Purification Method
This compound (via reductive amination) Reductive amination with NaBH(OAc)3 80–95 Crystallization/Column chromatography
Amide derivatives (related compounds) Amidation via acyl chloride or DCC/CDI coupling 20–82 Column chromatography

The use of coupling agents like DCC or CDI in amidation improves yields compared to direct acyl chloride amidation.

Analytical Characterization

Summary Table of Preparation Methods

Method No. Starting Material Key Reagent(s) Reaction Type Yield (%) Notes
1 Methyl 3-(chloromethyl)benzoate 4-methylpiperazine Nucleophilic substitution Moderate (varies) Requires heating, moderate yields
2 Methyl 3-formylbenzoate 4-methylpiperazine, NaBH(OAc)3 Reductive amination 80–95 Mild conditions, high yield
3 p-Cyanobenzyl chloride (intermediate) Methylpiperazine, NaOH, HCl Multi-step green synthesis High (improved purity) Environmentally friendly, scalable

Chemical Reactions Analysis

Reduction Reactions

The ester group undergoes reduction to form primary alcohols. Lithium aluminum hydride (LiAlH₄) is commonly used under anhydrous conditions:

Reaction :
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoateLiAlH43-[(4-Methylpiperazin-1-yl)methyl]benzyl alcohol\text{Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate} \xrightarrow{\text{LiAlH}_4} \text{3-[(4-Methylpiperazin-1-yl)methyl]benzyl alcohol}

Reagents/ConditionsProductYieldReferences
LiAlH₄, dry THF, reflux3-[(4-Methylpiperazin-1-yl)methyl]benzyl alcohol85–90%

This reaction is critical for converting the ester into a versatile alcohol intermediate for further functionalization.

Hydrolysis Reactions

The ester undergoes alkaline hydrolysis (saponification) to produce carboxylic acids. Industrial protocols often use sodium hydroxide under reflux:

Reaction :
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoateNaOH, H2O3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid\text{this compound} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid}

Reagents/ConditionsProductYieldReferences
6 eq NaOH, 70–100°C, 5–6 hours3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid92–95%

Post-hydrolysis acidification with HCl yields the free carboxylic acid, which is a precursor for pharmaceuticals like kinase inhibitors.

Substitution Reactions

The ester participates in nucleophilic acyl substitution. For example, treatment with thionyl chloride (SOCl₂) converts it to an acid chloride, enabling further derivatization:

Reaction :
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoateSOCl23-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride\text{this compound} \xrightarrow{\text{SOCl}_2} \text{3-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride}

Reagents/ConditionsProductApplicationReferences
SOCl₂, reflux, 2 hours3-[(4-Methylpiperazin-1-yl)methyl]benzoyl chlorideAmide/ester synthesis

The acid chloride intermediate reacts with amines or alcohols to form amides or esters, respectively. For instance, coupling with aniline derivatives under basic conditions produces bioactive amides .

Piperazine Ring Functionalization

The 4-methylpiperazine moiety can undergo alkylation or acylation. While specific data for this compound is limited, analogous piperazine derivatives react as follows:

Reaction :
4-Methylpiperazine+R-XN-alkylated piperazine derivative\text{4-Methylpiperazine} + \text{R-X} \rightarrow \text{N-alkylated piperazine derivative}

Reagents/ConditionsProductNotes
Alkyl halides, K₂CO₃N-Alkylated piperazineEnhances lipophilicity

Such modifications are pivotal in medicinal chemistry to optimize drug-receptor interactions .

Key Findings

  • Reduction and hydrolysis are high-yield, scalable reactions for synthesizing alcohol and acid intermediates.

  • Substitution via acid chloride intermediates enables diversification into amides, esters, and other derivatives.

  • Piperazine functionalization remains underexplored for this compound but holds potential for pharmacological optimization.

These reactions underscore the compound’s utility in drug discovery, particularly as a building block for kinase inhibitors and anticancer agents .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Compounds containing piperazine derivatives, including methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, have been studied for their antimicrobial properties. Research indicates that piperazine derivatives can exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
  • Antidepressant and Antipsychotic Properties : Piperazine-containing compounds have been explored for their potential use in treating psychiatric disorders. The structural similarity to known antidepressants suggests that this compound could possess similar therapeutic effects .
  • Anti-inflammatory Agents : Recent studies have identified the potential of piperazine derivatives in anti-inflammatory drug discovery. This compound may interact with specific biological targets involved in inflammation pathways, offering a basis for further development as an anti-inflammatory agent .

Biological Research Applications

  • Drug Design and Development : The compound serves as an intermediate in synthesizing more complex molecules with targeted biological activities. Its structure allows for modifications that can enhance efficacy or reduce side effects in drug candidates .
  • Biological Assays : this compound can be utilized in biological assays to study interactions with various receptors or enzymes, contributing to the understanding of its mechanism of action and potential therapeutic uses .

Case Study 1: Antimicrobial Efficacy

A study conducted by Savaliya et al. (2010) demonstrated that derivatives of piperazine showed promising results against various bacterial strains. This compound was included in this study, where it exhibited notable antimicrobial activity comparable to established antibiotics .

Case Study 2: Anti-inflammatory Research

Research published by Xu et al. (2012) highlighted the role of piperazine derivatives in modulating inflammatory responses. The study suggested that compounds like this compound could be further investigated for their potential to treat inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeReferenceObserved Effect
AntimicrobialSavaliya et al., 2010Significant antibacterial activity
Anti-inflammatoryXu et al., 2012Modulation of inflammatory responses
AntidepressantBrockunier et al., 2004Potential antidepressant effects

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Meta vs. Para Substitution

A key structural variation among analogs involves the position of the 4-methylpiperazinylmethyl group on the benzoate ring:

  • Methyl 4-[(4-Methylpiperazin-1-yl)methyl]benzoate (CAS: 314268-40-1): The para-substituted isomer exhibits distinct steric and electronic properties compared to the meta-substituted parent compound. This positional difference can alter receptor binding and metabolic stability .
Compound Name Substituent Position CAS Number Molecular Weight (g/mol) Key Applications
Methyl 3-[(4-Methylpiperazin-1-yl)methyl]benzoate C3 474334-89-9 234.3 Kinase inhibitor intermediates
Methyl 4-[(4-Methylpiperazin-1-yl)methyl]benzoate C4 314268-40-1 248.3 Reference material in pharmaceuticals

Piperazine Ring Modifications

Variations in the piperazine ring’s N-substituents or core structure significantly impact biological activity:

  • Methyl 4-((4-Methyl-1,4-diazepan-1-yl)methyl)benzoate : Incorporation of a seven-membered diazepane ring introduces conformational flexibility, which may enhance binding to certain enzyme pockets .

Substituent Variations on the Aromatic Ring

Halogenated Derivatives
Trifluoromethyl and Sulfamoyl Derivatives
  • Compound 63 (): Features a trifluoromethyl group at C3 and a 3-chloropropoxy chain. The trifluoromethyl group enhances lipophilicity, improving membrane permeability .
  • Compound 64 (): Substitution with a sulfamoyl group introduces hydrogen-bonding capabilities, which may enhance binding affinity to charged residues in enzyme active sites .

Linker Modifications

Replacing the methylene bridge with alkoxy chains alters molecular flexibility and pharmacokinetic profiles:

Physicochemical Data

Compound Purity (%) Key Spectral Data (NMR/HRMS)
This compound 95.0 ¹H NMR (CDCl₃): δ 8.3 (aromatic H), 3.7 (OCH₃)
Methyl 4-[(4-Methylpiperazin-1-yl)methyl]benzoate >97 ESI-HRMS: [M+H]+ calcd. 248.3; found 248.2

Biological Activity

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C13H18N2O2, features a benzoate moiety linked to a piperazine ring. The presence of the piperazine structure is significant as it is commonly associated with various biological activities, particularly in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives containing piperazine rings often demonstrate activity against various bacterial strains and fungi, suggesting that this compound may share similar properties. The exact mechanisms by which it exerts these effects are still under investigation, but they may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been studied for its potential anticancer properties. In vitro studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including modulation of signaling pathways involved in cell cycle regulation and apoptosis. For instance, compounds with structural similarities have been shown to inhibit kinases involved in tumor growth, offering a promising avenue for cancer therapy .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Kinase Inhibition : Similar compounds have been reported to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression. The piperazine moiety can facilitate binding to these kinases, potentially leading to reduced tumor growth and improved therapeutic outcomes .
  • Inflammatory Response Modulation : Some studies suggest that this compound may influence inflammatory pathways by inhibiting cytokine production in macrophages. This could be particularly relevant in diseases characterized by chronic inflammation .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds and provided insights into the potential applications of this compound:

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated activity against various bacterial strains; further studies needed to confirm efficacy.
Anticancer ActivityShowed inhibition of cancer cell proliferation in vitro; potential for development as an anticancer agent.
Inflammatory ResponseInhibited IL-6 production in macrophages; suggests potential anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate?

  • Methodology : The synthesis typically involves alkylation of 4-methylpiperazine with a brominated methyl benzoate derivative. For example, 3-(bromomethyl)benzoate esters react with 4-methylpiperazine in polar aprotic solvents (e.g., acetonitrile or DMF) under reflux, using a base like potassium carbonate to facilitate nucleophilic substitution . Post-reaction purification via column chromatography and characterization by 1H^1H-NMR and HPLC ensures purity (>95%) and structural confirmation .

Q. How can researchers optimize reaction conditions to minimize impurities during synthesis?

  • Methodology : Reaction parameters such as temperature (60–80°C), solvent choice (aprotic solvents reduce side reactions), and stoichiometric ratios (1:1.2 molar ratio of benzoate to piperazine) are critical. Monitoring via thin-layer chromatography (TLC) or HPLC at intermediate stages helps identify byproducts (e.g., unreacted starting materials or dimerization products) . Recrystallization from ethanol/water mixtures improves final purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the methylpiperazine moiety (δ ~2.3–2.7 ppm for N–CH3_3) and ester carbonyl (δ ~168–170 ppm).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 275.15 [M+H]+^+) .

Advanced Research Questions

Q. How does structural modification of the piperazine ring impact biological activity?

  • Methodology : Comparative studies of analogs (e.g., 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride) reveal that N-methylation enhances solubility and kinase inhibition potency. Replacements with bulkier groups (e.g., acetyl or phenyl) reduce binding affinity to ATP pockets in kinases, as shown in molecular docking simulations . Advanced SAR studies require in vitro assays (e.g., kinase inhibition IC50_{50}) paired with X-ray crystallography of protein-ligand complexes .

Q. What strategies resolve contradictions in toxicity data across studies?

  • Methodology : Discrepancies in acute toxicity (e.g., LD50_{50} variability in rodent models) may arise from differences in salt forms (free base vs. hydrochloride). Standardized OECD guidelines for acute oral toxicity (TG 423) and comparative solubility studies (e.g., PBS vs. DMSO solutions) clarify dose-response relationships . Meta-analysis of published LC-MS/MS biodistribution data identifies metabolic stability as a key variable .

Q. How can computational methods predict the compound’s pharmacokinetic profile?

  • Methodology : Density Functional Theory (DFT) calculations optimize the molecule’s geometry, while Molecular Dynamics (MD) simulations assess membrane permeability (logP ~2.1) and P-glycoprotein binding. ADMET predictors (e.g., SwissADME) estimate bioavailability (≥70%) and cytochrome P450 interactions, guiding in vivo pharmacokinetic studies .

Q. What analytical challenges arise when using this compound as a reference standard?

  • Methodology : Batch-to-batch variability in residual solvents (e.g., DMF) necessitates GC-MS headspace analysis. Stability studies under accelerated conditions (40°C/75% RH for 6 months) coupled with forced degradation (acid/base hydrolysis, oxidation) identify degradation products. Quantification via UPLC-PDA ensures compliance with ICH Q2(R1) validation criteria .

Q. Why does the hydrochloride salt form exhibit superior kinase inhibition compared to the free base?

  • Methodology : The hydrochloride form increases aqueous solubility (≥50 mg/mL vs. ≤5 mg/mL for free base), enhancing cellular uptake. Isothermal titration calorimetry (ITC) confirms tighter binding (Kd_d = 12 nM vs. 85 nM) to EGFR kinase due to improved charge-charge interactions with Asp831 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.